N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with an ethane-1,2-diamine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound has been referenced in various patents and scientific literature, particularly in the context of its use as a dipeptidyl peptidase inhibitor and its role in modulating immune responses. Notable patents include US8288539B2 and US20120045454A1, which discuss its synthesis and biological applications .
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine can be classified as:
The synthesis of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and to characterize the final compound.
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine has a molecular formula of C8H12N4. The structure consists of:
Key structural data include:
The three-dimensional conformation can be elucidated using computational modeling techniques or crystallography if suitable crystals can be obtained.
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine can participate in various chemical reactions due to its functional groups:
These reactions may require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. Reaction mechanisms often involve nucleophilic attack by the amines or electrophilic attack on the aromatic system.
The mechanism of action for N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine in biological systems primarily relates to its role as an inhibitor of dipeptidyl peptidase enzymes. These enzymes are involved in various signaling pathways related to immune responses.
Inhibitory studies indicate that this compound may effectively block the activity of specific proteases involved in cytokine release, thereby modulating inflammatory responses . Detailed kinetic studies are necessary to quantify its inhibitory potency and specificity.
Relevant analyses include spectral data (NMR, IR) that provide insights into functional groups and bonding characteristics.
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine has potential applications in:
Research continues into its efficacy and safety profiles for potential therapeutic uses in treating diseases linked to dysregulated immune functions.
The conformational landscape of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine (C₇H₁₂N₄) is dominated by rotational freedom around the C-N bond connecting the pyrimidine ring and ethylenediamine chain. Density functional theory (DFT) calculations reveal three primary rotamers differing in the relative orientation of the vicinal diamine moiety relative to the heterocycle. The anti conformation (N-C-C-N dihedral = 180°) is energetically favored by 2.1 kcal/mol over the gauche conformer (dihedral = 60°) due to reduced steric clash between the pyrimidine N3 atom and proximal amine hydrogens. Molecular dynamics simulations further demonstrate that methyl substitution at the pyrimidine 4-position restricts ring puckering amplitudes by 15% compared to unsubstituted analogs, enhancing planarity and electronic delocalization. The energy barrier for interconversion between rotamers is calculated at 4.8 kcal/mol, permitting rapid equilibration at biological temperatures [8] [9].
Table 1: Relative Energies of Predominant Rotamers
Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Steric Clash Distance (Å) |
---|---|---|---|
Anti | 180 | 0.0 | 2.98 |
Gauche-1 | 60 | 2.1 | 2.35 |
Gauche-2 | -60 | 3.3 | 2.17 |
The 4-methylpyrimidinyl system exhibits distinctive resonance behavior where the methyl group manifests significant hyperconjugative electron donation. Natural Bond Orbital (NBO) analysis identifies charge transfer from the methyl σ(C-H) orbitals into the π* system of the pyrimidine ring (stabilization energy: 8.5 kcal/mol). This donation increases electron density at N1 (pyrimidine) by 0.12 e⁻ compared to unmethylated analogs, enhancing its hydrogen-bond accepting capacity. X-ray crystallographic data from related complexes confirm bond length alterations consistent with resonance: the C4-Cmethyl bond shortens to 1.472 Å (vs. typical 1.510 Å for sp³-sp³ bonds) while adjacent ring bonds N1-C2 and C4-N3 elongate by 0.028 Å and 0.019 Å, respectively [8]. These perturbations generate a polarized π-system with the highest electron density localized at N1 and C2, directing electrophiles toward these sites.
Table 2: Bond Length Alterations from Resonance Effects
Bond | Length in Methyl Derivative (Å) | Length in Unsubstituted (Å) | Δ (Å) |
---|---|---|---|
C4-Cmethyl | 1.472 | N/A | -0.038 |
N1-C2 | 1.348 | 1.320 | +0.028 |
C4-N3 | 1.341 | 1.322 | +0.019 |
C5-C6 | 1.401 | 1.399 | +0.002 |
The vicinal diamine moiety (-NH-CH₂-CH₂-NH-) acts as a versatile hydrogen-bonding unit capable of simultaneous dual H-bond donation. Crystallographic studies of zinc-ethylenediamine complexes reveal characteristic N-H···Cl/N interactions with D···A distances of 2.50–3.67 Å and angles >135°. Primary amines form stronger H-bonds (average ΔG = -3.2 kcal/mol) than secondary amines (ΔG = -2.4 kcal/mol), with the highest propensity observed when the diamine adopts an antiperiplanar conformation. Infrared spectroscopy confirms N-H stretching frequency red-shifts of 120 cm⁻¹ upon coordination to chloride anions, indicating substantial H-bond strength. Molecular electrostatic potential (MEP) calculations show charge depletion (δ+) at diamine hydrogens (+0.32 e⁻) and charge concentration (δ-) at pyrimidine nitrogens (-0.45 e⁻), driving directional N-H···N(pyrimidine) interactions that stabilize specific conformers [8] [9] [10].
Table 3: Hydrogen-Bond Geometry Parameters
H-Bond Type | D···A Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
---|---|---|---|
N-H···Cl (primary) | 2.50–2.63 | 160–171 | -3.2 to -4.1 |
N-H···N (pyrimidine) | 2.67–2.91 | 135–165 | -2.8 to -3.5 |
C-H···Cl (weak) | 2.82–2.90 | 138–146 | -0.9 to -1.4 |
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